molecular formula C22H29FN6 B612134 1-[(Trans-4-Aminocyclohexyl)methyl]-N-Butyl-3-(4-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-6-Amine CAS No. 1350547-65-7

1-[(Trans-4-Aminocyclohexyl)methyl]-N-Butyl-3-(4-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-6-Amine

Cat. No. B612134
CAS RN: 1350547-65-7
M. Wt: 396.5
InChI Key: OGEBRHQLRGFBNV-RZDIXWSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UNC569 is a potent inhibitor of the TAM family receptor tyrosine kinases Mer, Axl, and Tyro3 (IC50s = 2.9, 37, and 48 nM, respectively). It has antiproliferative activity in vitro against acute lymphoblastic leukemia (ALL) cells (IC50s = 0.5 and 1.2 μM for 697 and Jurkat cell lines, respectively) and inhibits Mer phosphorylation (IC50s = 141 and 193 nM in 697 and Jurkat cell lines, respectively). UNC569 activates Akt and ERK1/2 phosphorylation, induces apoptosis, and sensitizes ALL cells to etoposide and methotrexate. In vivo, UNC569 (4 μM) decreases tumor burden by 47.8% relative to vehicle controls in human MYC transgenic zebrafish. UNC569 (10 mg/kg) delays leukemia onset, reduces CNS infiltration, and prolongs survival of mice implanted with patient-derived Mer-expressing ALL primary cells.
UNC569 is a novel small-molecule MER inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo. UNC569 is the first small-molecule Mer inhibitor. UNC569 inhibited Mer activation and downstream signaling through ERK1/2 and AKT. Treatment with UNC569 reduced proliferation/survival in liquid culture, decreased colony formation in methylcellulose/soft agar, and increased sensitivity to cytotoxic chemotherapies. Mer receptor tyrosine kinase is ectopically expressed in ALL patient samples and cell lines.

Scientific Research Applications

Treatment of Acute Lymphoblastic Leukemia (ALL)

UNC569 is a novel small molecule Mer inhibitor that has shown efficacy in the treatment of ALL . It has been found to inhibit Mer receptor tyrosine kinase (RTK), which is ectopically expressed in ALL cell lines and patient samples . Inhibition of Mer expression reduces pro-survival signaling, increases chemosensitivity, and delays the development of leukemia in vivo .

Inhibition of Mer Kinase Activity

UNC569 has potent activity against Mer RTK, with an IC50 value of 2.9 nM . In cell-based assays, UNC569 inhibited the accumulation of phospho-Mer in ALL cell lines .

Inhibition of Downstream Signaling

Treatment with UNC569 resulted in the inhibition of phosphorylation of Erk1/2 and Akt, which are downstream signaling pathways of Mer .

Anti-leukemia Activity

UNC569 has demonstrated anti-leukemia activity in both short-term (MTT) and long-term (colony-formation) assays . It has been found to reduce proliferation/survival in liquid culture and decrease colony formation in methylcellulose/soft agar .

Increased Chemosensitivity

UNC569 has been found to increase the sensitivity of ALL cells to cytotoxic chemotherapies . This suggests that UNC569 could potentially be used in combination with other chemotherapeutic agents to enhance their efficacy.

In Vivo Efficacy

UNC569 has shown efficacy in vivo, in a luciferase-expressing ALL xenograft model in NOD scid gamma (NSG) mice . Treatment with UNC569 resulted in a significant reduction in tumor burden compared with vehicle- and mock-treated mice .

Potential Application in Other Cancers

While the primary focus of research on UNC569 has been in the context of ALL, the compound’s mechanism of action suggests potential applicability in other cancers where Mer is abnormally expressed . For example, Mer is also abnormally expressed in atypical teratoid/rhabdoid tumors (AT/RT), providing a rationale for targeting Mer as a therapeutic strategy .

Future Development

The data support further development of Mer inhibitors like UNC569 as effective therapies in ALL and potentially other cancers . The compound represents a promising new class of targeted therapies that could complement existing chemotherapeutic regimens and improve patient outcomes .

properties

IUPAC Name

1-[(4-aminocyclohexyl)methyl]-N-butyl-3-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN6/c1-2-3-12-25-22-26-13-19-20(16-6-8-17(23)9-7-16)28-29(21(19)27-22)14-15-4-10-18(24)11-5-15/h6-9,13,15,18H,2-5,10-12,14,24H2,1H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEBRHQLRGFBNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC=C2C(=NN(C2=N1)CC3CCC(CC3)N)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.